17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
CAS No.:
Cat. No.: VC17944181
Molecular Formula: C29H50O2
Molecular Weight: 430.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H50O2 |
|---|---|
| Molecular Weight | 430.7 g/mol |
| IUPAC Name | 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
| Standard InChI | InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3 |
| Standard InChI Key | OOUCIUZOGLWLAN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the cyclopenta[a]phenanthrene family, a tetracyclic framework foundational to steroids and related biomolecules. Key structural features include:
-
Core structure: A fused tetracyclic system (rings A–D) with a cyclopentane ring (D) attached to the phenanthrene moiety .
-
Substituents:
The stereochemistry is critical, with configurations at C3, C6, and C17 influencing molecular interactions. The InChIKey OOUCIUZOGLWLAN-UHFFFAOYSA-N confirms its unique stereochemical profile .
Table 1: Key Molecular Descriptors
Synthesis and Computational Insights
Synthetic Pathways
While no explicit synthesis route for this compound is documented, its structure suggests derivatization from steroidal precursors. Potential steps include:
-
Core formation: Cyclization of squalene derivatives to form the tetracyclic backbone, analogous to cholesterol biosynthesis .
-
Functionalization: Hydroxylation at C3 and C6 via cytochrome P450-mediated oxidation .
-
Side-chain modification: Alkylation at C17 using Grignard reagents or cross-coupling reactions to install the 5-ethyl-6-methylheptan-2-yl group .
Molecular Docking and Predictive Pharmacology
Computational studies on structurally related compounds (e.g., beta-sitosterol, quercetin) highlight interactions with inflammatory mediators like TNF-α, IL-6, and JUN . Molecular docking simulations suggest that the hydroxyl groups at C3 and C6 may form hydrogen bonds with kinase domains or nuclear receptors, akin to glucocorticoid-receptor interactions .
Comparative Analysis with Bioactive Analogs
Phytosterols and Anti-Inflammatory Agents
The compound’s side chain and hydroxylation pattern resemble phytosterols such as beta-sitosterol, which modulate immune responses via IL-17 and TNF pathways . Key comparisons include:
Table 2: Structural and Functional Analogues
| Compound | Molecular Formula | Key Targets | Biological Activity |
|---|---|---|---|
| Target Compound | Putative: JUN, VCAM1 | Hypothesized anti-inflammatory | |
| Beta-Sitosterol | IL-6, TNF-α | Anti-inflammatory, lipid-lowering | |
| Quercetin | JUN, CTNNB1 | Antioxidant, anti-arthritic |
Beta-sitosterol reduces IL-6 secretion by 40–60% in synovial fibroblasts, while quercetin inhibits JUN phosphorylation by 70% in RA models . These data suggest that the target compound may share similar efficacy profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume